molecular formula C11H11NO2 B13548201 Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate

Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate

Cat. No.: B13548201
M. Wt: 189.21 g/mol
InChI Key: RQQVHBRUDOOTSI-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid and contains an amino group attached to a propynyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate typically involves the reaction of 4-bromomethylbenzoate with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The propynyl chain allows for unique interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate
  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate
  • 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate

Uniqueness

Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its propynyl chain and amino group provide distinct properties compared to other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 4-(3-aminoprop-1-ynyl)benzoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,8,12H2,1H3

InChI Key

RQQVHBRUDOOTSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCN

Origin of Product

United States

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